molecular formula C28H38N2O4 B13409427 Repaglinide Methyl Ester

Repaglinide Methyl Ester

Cat. No.: B13409427
M. Wt: 466.6 g/mol
InChI Key: SCBYNJUGBBPDPG-DEOSSOPVSA-N
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Description

Repaglinide Methyl Ester is a chemical compound that serves as an intermediate in the synthesis of repaglinide, an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus. Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by stimulating insulin release from the pancreas.

Chemical Reactions Analysis

Types of Reactions

Repaglinide Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Typically involves alcohols and carboxylic acids in the presence of acid catalysts.

    Hydrolysis: Uses water and strong acids or bases as catalysts.

    Oxidation: May involve oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Mechanism of Action

Repaglinide Methyl Ester itself does not have a direct mechanism of action, but as an intermediate, it contributes to the synthesis of repaglinide. Repaglinide works by stimulating the release of insulin from the beta cells of the pancreas. It achieves this by closing ATP-dependent potassium channels in the beta cell membrane, leading to cell depolarization and subsequent calcium influx, which triggers insulin release .

Comparison with Similar Compounds

Similar Compounds

    Nateglinide: Another meglitinide class drug used for type 2 diabetes.

    Mitiglinide: Similar in structure and function to repaglinide.

Uniqueness

Repaglinide Methyl Ester is unique due to its specific role as an intermediate in the synthesis of repaglinide. Its chemical structure and reactivity make it a crucial component in the production of repaglinide, distinguishing it from other similar compounds .

Properties

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

InChI

InChI=1S/C28H38N2O4/c1-5-34-26-18-21(13-14-23(26)28(32)33-4)19-27(31)29-24(17-20(2)3)22-11-7-8-12-25(22)30-15-9-6-10-16-30/h7-8,11-14,18,20,24H,5-6,9-10,15-17,19H2,1-4H3,(H,29,31)/t24-/m0/s1

InChI Key

SCBYNJUGBBPDPG-DEOSSOPVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC

Origin of Product

United States

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